3,5-dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide
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Description
3,5-dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide is a benzamide derivative . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .
Synthesis Analysis
Benzamide derivatives have been synthesized by the interaction of aniline derivatives that carry electron-donating groups (anisidines, toluidines) and acyl chlorides (2,3-di-methoxybenzoyl chloride and 3-acetoxy-2-methylbenzoyl chloride) in a slightly basic medium .Molecular Structure Analysis
In the title compound, the benzene rings are nearly coplanar, making a dihedral angle . An intramolecular N—H O hydrogen bond occurs between the imino and methoxy groups . In the crystal, weak C— H O hydrogen bonds link the molecules into supramolecular chains propagating along the a-axis direction .Physical And Chemical Properties Analysis
The molecular formula of 3,5-dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide is C16H16N2O6 and its molecular weight is 332.31 .Scientific Research Applications
Synthesis and Chemical Applications
- The compound has been utilized in the synthesis of Gefitinib, an anticancer drug. A study demonstrated its transformation during the synthesis process, highlighting its role in pharmaceutical manufacturing (Jin et al., 2005).
- Another research focused on the synthesis of 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, indicating the compound's versatility in creating novel chemical structures (Bhaskar et al., 2019).
Biological and Pharmacological Research
- A study showed that 3,5-Dimethoxy-(4-methoxyphenyl)benzamide suppresses adipogenesis in 3T3-L1 cells. This suggests its potential as an anti-obesity substance (Hwang et al., 2014).
- Research into N-substituted benzamides, including variations of this compound, has explored their potential as corrosion inhibitors for mild steel, showing their application in industrial settings (Mishra et al., 2018).
- The compound was also part of a study seeking potential amoebicides, although it did not show significant activity in this regard (Misra & Saxena, 1976).
Other Applications
- It has been used in the synthesis of amorfrutins A and B, as well as in the evaluation of their cytotoxicity, indicating its role in the development of potential cancer therapeutics (Brandes et al., 2020).
properties
IUPAC Name |
3,5-dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c1-22-11-4-5-14(15(9-11)18(20)21)17-16(19)10-6-12(23-2)8-13(7-10)24-3/h4-9H,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQWZDLFCWLZDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide |
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